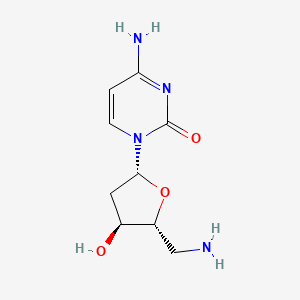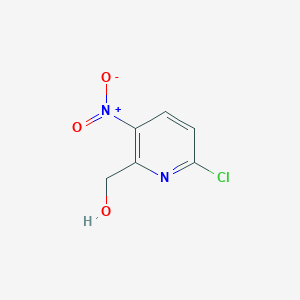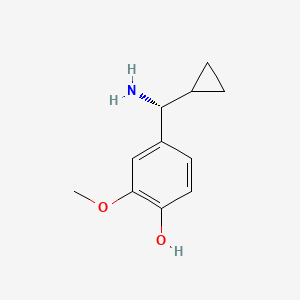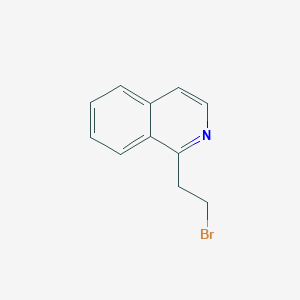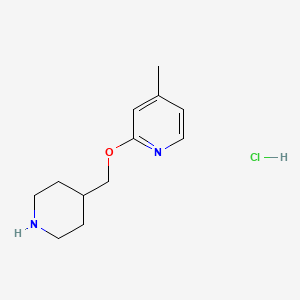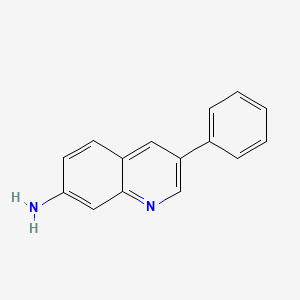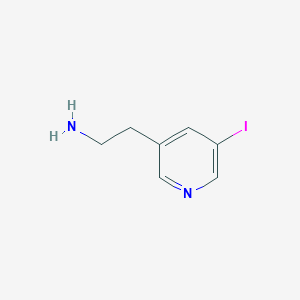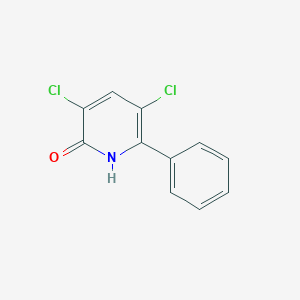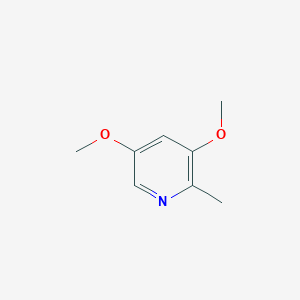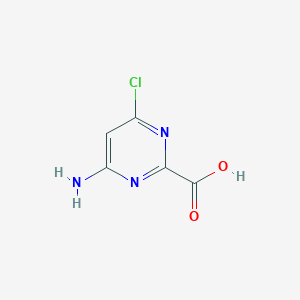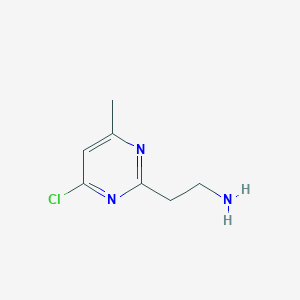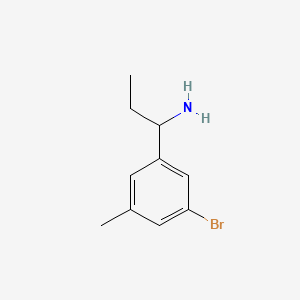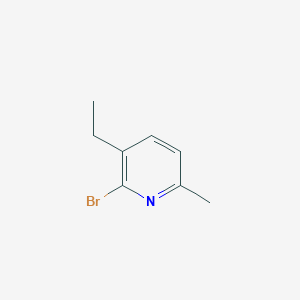
2-Bromo-3-ethyl-6-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3-ethyl-6-methylpyridine is a halogenated pyridine derivative Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science
準備方法
Synthetic Routes and Reaction Conditions
2-Bromo-3-ethyl-6-methylpyridine can be synthesized through several methods. One common method involves the bromination of 3-ethyl-6-methylpyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-25°C to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to higher purity and reduced production costs. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and ensure sustainable production.
化学反応の分析
Types of Reactions
2-Bromo-3-ethyl-6-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Coupling Reactions: Products include biaryl compounds and other complex structures.
科学的研究の応用
2-Bromo-3-ethyl-6-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of nitrogen-containing heterocyclic compounds.
Biology: It can be used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: The compound is explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of agrochemicals, dyes, and materials with specific properties.
作用機序
The mechanism of action of 2-Bromo-3-ethyl-6-methylpyridine depends on its specific application. In general, the bromine atom can act as a leaving group, facilitating various chemical transformations. The ethyl and methyl groups can influence the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved vary based on the specific reactions and applications.
類似化合物との比較
Similar Compounds
2-Bromo-6-methylpyridine: Similar in structure but lacks the ethyl group, leading to different reactivity and applications.
3-Bromo-2-methylpyridine: The position of the bromine and methyl groups differs, affecting its chemical behavior.
2-Chloro-3-ethyl-6-methylpyridine: The chlorine atom provides different reactivity compared to bromine.
Uniqueness
2-Bromo-3-ethyl-6-methylpyridine is unique due to the specific arrangement of bromine, ethyl, and methyl groups on the pyridine ring
特性
分子式 |
C8H10BrN |
|---|---|
分子量 |
200.08 g/mol |
IUPAC名 |
2-bromo-3-ethyl-6-methylpyridine |
InChI |
InChI=1S/C8H10BrN/c1-3-7-5-4-6(2)10-8(7)9/h4-5H,3H2,1-2H3 |
InChIキー |
AMICQAVTBPRALW-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(N=C(C=C1)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Chloro-3-methylimidazo[1,2-a]pyrazine](/img/structure/B12973103.png)
